Sodium Lauryl Sulfate

Descripción

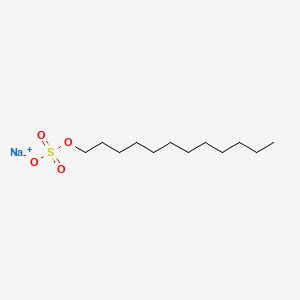

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026031 | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |

CAS No. |

151-21-3, 8012-56-4 | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

399 to 405 °F (NTP, 1992), 204 °C | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Interactions of Sodium Dodecyl Sulfate with Biomolecules

Sodium Dodecyl Sulfate-Protein Interactions

The interaction between SDS and proteins leads to the unfolding of the protein's intricate three-dimensional structure. vaia.comresearchgate.net This denaturation is crucial for techniques like SDS-PAGE, as it ensures that the separation is based on the protein's size rather than its native shape or charge. vaia.com The process involves SDS binding to the protein, disrupting its higher-order structures, and imparting a uniform negative charge. antibodiesinc.com

Mechanisms of Protein Denaturation by Sodium Dodecyl Sulfate (B86663)

The denaturation of proteins by SDS is a multifaceted process that involves the disruption of the delicate balance of forces that maintain a protein's native conformation. researchgate.netcreative-proteomics.com This disruption ultimately leads to the linearization of the polypeptide chain. creative-proteomics.comvaia.com

Disruption of Non-Covalent Bonds (Hydrogen Bonds, Hydrophobic Interactions, Ionic Bonds)

SDS effectively breaks the non-covalent bonds that stabilize a protein's secondary and tertiary structures. creative-proteomics.commtoz-biolabs.combrainly.com These bonds include:

Hydrogen Bonds: These bonds are crucial for maintaining secondary structures like alpha-helices and beta-sheets. brainly.comcreative-proteomics.com SDS disrupts these by competing for hydrogen bond formation. brainly.com

Hydrophobic Interactions: The hydrophobic tail of the SDS molecule interacts with the hydrophobic regions of the protein, which are typically buried within the protein's core. researchgate.netbrainly.com This interaction disrupts the native folding and brings these nonpolar residues into contact with the aqueous environment. quora.com

Ionic Bonds: The negatively charged sulfate head of the SDS molecule interacts with the charged residues on the protein surface, breaking the ionic bonds that contribute to the protein's tertiary structure. creative-proteomics.comresearchgate.net

The disruption of these non-covalent interactions causes the protein to lose its native shape and unfold into a more linear structure. researchgate.netcreative-proteomics.comvaia.com

Formation of Sodium Dodecyl Sulfate-Protein Complexes

As SDS molecules bind to a protein, they form complexes that are central to the denaturation process. nih.govnih.gov The nature of these complexes can vary depending on the concentration of SDS and the specific protein. frontiersin.orgrsc.org

Binding Ratio: Proteins typically bind SDS at a ratio of approximately 1.4 grams of SDS per gram of protein. creative-proteomics.comenco.co.il This extensive binding coats the polypeptide chain. creative-proteomics.com

Uniform Negative Charge: The binding of the anionic SDS molecules imparts a uniform negative charge along the length of the protein. creative-proteomics.commtoz-biolabs.comvaia.com This masks the intrinsic charge of the protein's amino acids, resulting in a consistent charge-to-mass ratio for most proteins. creative-proteomics.comvaia.com

Structural Models: Several models have been proposed for the structure of SDS-protein complexes, including the "necklace-and-beads" model, where SDS micelles are bound along the unfolded polypeptide chain. nih.govresearchgate.net Molecular dynamics simulations have provided evidence for a fluid "necklace-and-beads" configuration where the protein wraps around SDS micelles. nih.govillinois.edu

Influence of Sodium Dodecyl Sulfate Concentration and Molecular Characteristics on Unfolding

The concentration of SDS plays a critical role in the extent and kinetics of protein unfolding. frontiersin.orgrsc.org

Concentration Dependence: At very low concentrations, below its critical micelle concentration (CMC), SDS monomers can bind to proteins, sometimes even stabilizing the native state. rsc.org As the concentration increases, more SDS molecules bind, leading to the formation of surfactant clusters on the protein and subsequent unfolding. rsc.org The rate of denaturation often increases with higher SDS concentrations. frontiersin.orgrsc.org

Protein-Specific Behavior: Different proteins exhibit a wide range of responses to SDS, denaturing at different concentrations and rates. pnas.org Factors such as the protein's secondary structure content and the presence of disulfide bonds can influence its susceptibility to SDS-induced unfolding. nih.govrsc.org For example, α-helical proteins may be more prone to unfolding by SDS than β-sheet-rich proteins. rsc.org

Micelle Formation: Above the CMC, SDS forms micelles, and the interaction with proteins can involve the binding of entire micelles. frontiersin.orgrsc.org The structure of these micelles, which can be influenced by factors like ionic strength, can also affect the unfolding process. rsc.org

| SDS Concentration Range | Interaction with Protein | Effect on Protein Structure | Reference |

| ≤ 1 mM | Binding of individual SDS molecules, formation of quasi-micelles. | Can stabilize the native state or initiate conformational changes. | rsc.orgrsc.org |

| 1 - 3 mM | Increased binding, formation of small clusters on the protein surface. | Unfolding and conformational changes occur. | rsc.org |

| > 3 mM (above CMC) | Formation of bulk micelles, interaction with protein-SDS complexes. | Further denaturation and formation of micelle-packed conformations. | rsc.orgrsc.org |

| > 50 mM | Interaction with more cylindrical micelles. | Rapid unfolding dynamics. | rsc.orgrsc.org |

Sodium Dodecyl Sulfate-Induced Protein Unfolding and Assembly Dynamics

The process of protein unfolding induced by SDS is a dynamic one, involving a series of microscopic events that lead to the final denatured state. nih.govnih.gov

Microscopic Mechanisms of Protein Unfolding

All-atom molecular dynamics simulations have provided detailed insights into the specific molecular events that drive SDS-induced protein unfolding. nih.govnih.govillinois.edu These studies have revealed two primary microscopic mechanisms:

Insertion between Secondary Structures: An individual SDS molecule can insert itself between adjacent β-strands of a protein. nih.gov The headgroup of the SDS molecule leads the way, disrupting the inter-strand hydrogen bonds that maintain the protein's secondary structure. nih.gov

Penetration of the Hydrophobic Core: SDS molecules can insert their hydrophobic tails into the protein's hydrophobic core. nih.gov This initial penetration can then be followed by the attachment of an entire SDS micelle, which wedges apart the protein's structure and disrupts its core. nih.gov

| Mechanism | Description | Key Molecular Event | Reference |

| Inter-strand Insertion | An SDS molecule inserts between neighboring β-strands. | Disruption of inter-strand hydrogen bonds by the SDS headgroup. | nih.gov |

| Hydrophobic Core Penetration | SDS molecules insert their tails into the protein's hydrophobic core. | An SDS micelle attaches and wedges the protein structure apart. | nih.gov |

Properties of Sodium Dodecyl Sulfate-Protein Assemblies

Sodium dodecyl sulfate (SDS) is an anionic surfactant widely used in biochemistry to denature and solubilize proteins. When proteins are exposed to SDS, the surfactant molecules interact with the polypeptide chain, leading to the formation of protein-SDS assemblies with distinct properties.

The binding of SDS to proteins is a cooperative process. thermofisher.com Above its critical micellar concentration (CMC) of 7 to 10 millimolar, SDS exists as both monomers and micelles in aqueous solutions. wikipedia.org However, it is the SDS monomers that initially bind to proteins, primarily through hydrophobic interactions. wikipedia.org The binding of one SDS molecule increases the likelihood of others binding, leading to a disruption of the protein's native structure. thermofisher.com This cooperative binding results in the protein becoming saturated with SDS molecules. On average, about 1.4 grams of SDS bind to one gram of protein, which corresponds to approximately one SDS molecule for every two amino acids. wikipedia.org

This extensive binding of SDS has several significant consequences for the properties of the protein. The intrinsic charge of the protein is masked by the negative charges of the bound SDS molecules, resulting in a complex with a high net negative charge that is roughly proportional to the protein's molecular mass. wikipedia.org This principle is the foundation of SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a technique that separates proteins based on their size. wikipedia.org

The interaction with SDS also induces significant conformational changes. The surfactant disrupts non-covalent interactions, causing the protein to unfold from its native three-dimensional structure. mdpi.comillinois.edu The resulting protein-SDS complex is often described as a flexible, rod-like or "necklace-and-beads" structure, where SDS micelles are arranged along the unfolded polypeptide chain. researchgate.netresearchgate.net The length of this rod-like particle is directly related to the molecular weight of the protein. researchgate.net This unfolding process exposes hydrophobic regions of the protein, which then interact with the hydrophobic tails of the SDS molecules, while the negatively charged sulfate heads are exposed to the aqueous environment. researchgate.net

While SDS is a powerful denaturant for most proteins, some protein complexes, particularly those stabilized by covalent cross-links like disulfide bonds, can exhibit resistance to SDS-induced denaturation at room temperature. wikipedia.org Heating is often required to provide the necessary activation energy to unfold these resistant structures. wikipedia.org

Conformational Changes and Linearity of Polypeptide Chains

The interaction of sodium dodecyl sulfate (SDS) with proteins induces profound conformational changes, leading to the disruption of the native structure and the formation of a more linear polypeptide chain. This process is central to the utility of SDS in various biochemical techniques, most notably SDS-PAGE. wikipedia.org

At concentrations above its critical micellar concentration (CMC), SDS monomers begin to bind to the protein. wikipedia.org This binding is primarily driven by hydrophobic interactions between the alkyl chains of SDS and the nonpolar side chains of the amino acids within the protein core. As more SDS molecules bind cooperatively, they disrupt the intricate network of non-covalent interactions—including hydrophobic, hydrogen bonding, and electrostatic interactions—that maintain the protein's unique tertiary and quaternary structures. mdpi.comillinois.edu This disruption leads to the unfolding of the protein from its compact, globular state into a more extended, flexible conformation. illinois.edu

The result of this denaturation process is the formation of a protein-SDS complex where the polypeptide chain is coated with negatively charged SDS molecules. wikipedia.org Hydrodynamic studies and electron microscopy have suggested that these complexes adopt a rod-like shape. researchgate.net The length of this "rod" is found to be a unique function of the molecular weight of the protein moiety. researchgate.net This uniformity in shape and charge-to-mass ratio across different proteins is a key principle behind the separation of proteins by size in SDS-PAGE. researchgate.net

While SDS is highly effective at denaturing most proteins and inducing a linear conformation, the extent of unfolding can vary. Some proteins may retain residual secondary structures, such as alpha-helices, even in the presence of SDS. researchgate.net Furthermore, certain highly stable proteins or protein complexes may resist complete denaturation by SDS at room temperature and require heating to fully unfold. wikipedia.org The process of SDS-induced unfolding can be complex, with studies showing that it can lead to the formation of aggregates at certain surfactant concentrations before the protein adducts disaggregate at higher concentrations. researchgate.net

Interactions with Specific Protein Classes

Membrane Protein Solubilization and Stability

Sodium dodecyl sulfate (SDS) is a potent anionic detergent frequently employed for the solubilization of integral membrane proteins. serva.de Membrane proteins are embedded within the lipid bilayer of cellular membranes, making them challenging to study in aqueous environments. numberanalytics.com Detergents like SDS are essential for extracting these proteins from the membrane by creating a more soluble environment. numberanalytics.com

The process of solubilization involves the partitioning of detergent monomers into the membrane bilayer. As the concentration of SDS increases, it disrupts the lipid-lipid and lipid-protein interactions that maintain the integrity of the membrane. thermofisher.com This leads to the lysis or rupture of the membrane. thermofisher.com At higher detergent-to-lipid ratios, the membrane is fully solubilized, resulting in the formation of mixed micelles containing phospholipids, detergent molecules, and the membrane protein. thermofisher.com In this state, the hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the SDS molecules, while the hydrophilic regions of the protein remain exposed.

While SDS is highly effective at solubilizing membrane proteins and preventing aggregation, it is also a strong denaturant. serva.deagscientific.com The interaction with SDS typically disrupts the native conformation of the protein, breaking the intricate protein-protein interactions necessary for its biological function. thermofisher.com This denaturation occurs because SDS can penetrate and unfold both the transmembrane and extracellular domains of the protein. nih.gov

Despite its denaturing properties, SDS is sometimes the detergent of choice, especially when the primary goal is to separate membrane proteins by size using techniques like SDS-PAGE. serva.de In some cases, even though SDS causes denaturation, it has been successfully used in structural studies of particularly stable membrane proteins. researchgate.net

The stability of membrane proteins in SDS is generally low due to denaturation. However, the solubilized and denatured state can be a necessary intermediate for certain applications. For instance, after purification in the presence of SDS, strategies can be employed to attempt to refold the protein back into its native, active conformation.

Comparative Analysis with Non-ionic and Zwitterionic Detergents

The choice of detergent is a critical factor in the study of membrane proteins, with different classes of detergents offering varying balances between solubilization efficiency and the preservation of protein structure and function. Sodium dodecyl sulfate (SDS), an anionic detergent, is often compared with non-ionic and zwitterionic detergents.

| Detergent Class | Charge | Solubilization | Denaturing Potential | Common Examples |

| Anionic | Negative | High | High | Sodium Dodecyl Sulfate (SDS) |

| Non-ionic | None | Moderate | Low | Triton X-100, n-dodecyl β-D-maltoside (DDM) |

| Zwitterionic | Neutral (contains both positive and negative charges) | Intermediate | Intermediate | CHAPS, LDAO |

Anionic Detergents (e.g., SDS): These detergents are powerful solubilizing agents due to their charged nature, which allows them to effectively disrupt both lipid-lipid and protein-protein interactions. thermofisher.comhuji.ac.il However, this strong disruptive capability almost invariably leads to the denaturation of the protein, unfolding it from its native conformation. agscientific.com SDS is particularly effective at this, making it a standard choice for denaturing electrophoresis (SDS-PAGE). wikipedia.org

Non-ionic Detergents (e.g., Triton X-100, DDM): In contrast, non-ionic detergents are considered much milder. numberanalytics.com They possess uncharged, hydrophilic head groups and are adept at breaking lipid-lipid and lipid-protein interactions while generally leaving protein-protein interactions intact. agscientific.com This property makes them suitable for solubilizing membrane proteins while preserving their native structure and biological activity. numberanalytics.com However, they may not always be as efficient as ionic detergents in solubilizing all types of membrane proteins or preventing aggregation. nih.gov

Renaturation Strategies for Denatured Membrane Proteins

Membrane proteins that have been denatured by sodium dodecyl sulfate (SDS) during solubilization and purification can sometimes be refolded into their native, active conformation. This process, known as renaturation, is often challenging but crucial for functional studies.

A common strategy for renaturing SDS-denatured membrane proteins involves the removal of SDS and its replacement with a milder, non-denaturing detergent. This can be achieved through several methods:

Detergent Exchange: One approach is to add a large excess of a non-ionic or zwitterionic detergent to the solution containing the SDS-protein complex. nih.gov The milder detergent molecules will compete with SDS for binding to the protein. As the concentration of the milder detergent is significantly higher, it gradually displaces the SDS, allowing the protein to refold into a more native-like structure within the micelles of the new detergent. nih.gov

Dilution and Dialysis: Dilution of the protein-SDS solution into a refolding buffer containing a non-denaturing detergent can lower the concentration of SDS below its critical micellar concentration (CMC), promoting its dissociation from the protein. bitesizebio.com Dialysis can also be used to remove SDS by placing the protein solution in a semi-permeable membrane and exchanging the surrounding buffer with one that is free of SDS but contains a suitable non-denaturing detergent. bitesizebio.com

Use of Amphipathic Cosolvents: Certain amphipathic cosolvents, such as 2-methyl-2,4-pentanediol (MPD), have been shown to facilitate the refolding of SDS-denatured proteins. sciencexcel.com MPD can interact with SDS, shielding its negative charge and disrupting the SDS micelles that are bound to the protein. sciencexcel.com This process effectively transforms the harsh denaturing character of SDS into a gentler interaction, allowing the protein to refold. sciencexcel.com

Redox Shuffling: For proteins containing disulfide bonds that may have been incorrectly formed or reduced during denaturation, the refolding buffer should include an optimized ratio of reduced and oxidized reagents, such as glutathione (B108866) or a cysteine-cystine couple. bitesizebio.com This helps to facilitate the correct formation of disulfide bonds as the protein refolds. bitesizebio.com

The success of renaturation is dependent on several factors, including the specific protein, the concentration of the detergents, temperature, and the composition of the refolding buffer. The recovery of biological activity is a key indicator of successful refolding. For example, a 5'-nucleotidase from Acholeplasma laidlawii and a neuraminidase from influenza virus have been successfully renatured after purification in SDS, with the renatured enzymes showing higher activity than before the addition of SDS. nih.gov

Interaction with Amyloid Fibrils and Neuropathological Proteins

Sodium dodecyl sulfate (SDS) plays a significant role in the study of amyloid fibrils and other protein aggregates associated with neuropathological conditions. A key characteristic of many amyloid fibrils is their resistance to solubilization by SDS at room temperature. researchgate.netmdpi.com This property is exploited to isolate and characterize these pathological protein structures.

While SDS is a powerful denaturant that can solubilize most cellular proteins and disrupt non-covalent interactions, many amyloid fibrils remain intact when treated with 1-2% SDS. mdpi.commdpi.com This resistance allows for the enrichment of amyloid fibrils from complex biological samples, such as cell lysates. mdpi.com The detergent-sensitive proteins are solubilized and removed, leaving behind the insoluble amyloid aggregates. These enriched fibrils can then be further analyzed to identify their protein components using techniques like mass spectrometry. mdpi.com

The interaction of SDS with amyloidogenic proteins can be complex. In some cases, SDS can induce structural changes in fibrils that are different from those caused by milder detergents like Sarkosyl. mdpi.com While Sarkosyl may preserve the fibril structures more effectively, SDS can sometimes lead to the formation of insoluble aggregates. bohrium.com The choice between SDS and other detergents like Sarkosyl can depend on the specific type of amyloid being studied, as some may be more susceptible to SDS than others. researchgate.net For instance, Sarkosyl has been found to detect a wider range of amyloids due to its weaker detergent properties. mdpi.com

SDS is also used in the fractionation of specific types of amyloid fibrils. For example, polyglutamine (polyQ) fibrillar aggregates, which are associated with Huntington's disease, are resistant to SDS and can be readily fractionated by SDS treatment. researchgate.net Similarly, prion amyloids have been separated from other cellular proteins by treating cell lysates with 2% SDS. mdpi.com

The interaction of SDS with proteins implicated in neurodegenerative diseases is not limited to fully formed fibrils. The detergent can also interact with monomeric or oligomeric forms of these proteins, potentially influencing their aggregation pathways. The study of how these proteins behave in the presence of detergents like SDS provides valuable insights into the mechanisms of amyloid formation and the stability of these pathological structures.

Effects on Enzyme Activity and Conformation

Sodium dodecyl sulfate (SDS), an anionic surfactant, profoundly impacts enzyme activity and conformation, often leading to denaturation and loss of function. researchgate.net The interaction is complex and concentration-dependent, involving both electrostatic and hydrophobic forces that disrupt the delicate balance maintaining a protein's native three-dimensional structure.

At submicellar concentrations, the interaction between SDS and an enzyme can be primarily electrostatic. For instance, in the case of soybean peroxidase at acidic pH, SDS molecules with a negative charge are attracted to positively charged regions of the enzyme. This can lead to a weakening of crucial internal bonds, such as the one between a histidine residue and the heme iron center, resulting in irreversible activity loss and slight changes to the secondary structure. sioc-journal.cn In contrast, at a pH where both the enzyme and SDS carry a net negative charge, this initial electrostatic interaction is repulsive, and the enzyme's structure and activity are less affected at low SDS concentrations. sioc-journal.cn

As the concentration of SDS increases, hydrophobic interactions become more dominant. acs.org The detergent molecules can unfold the protein, exposing its hydrophobic core and then forming micelle-like clusters along the polypeptide chain. This process disrupts the secondary and tertiary structures, leading to significant conformational changes. acs.orgnih.govresearchgate.net For example, studies on γ-glutamyltranspeptidase from Bacillus licheniformis showed that increasing SDS concentrations led to the dissociation of its heterodimeric structure into subunits and a significant loss of enzymatic activity, with about 90% inactivation at 6 mM SDS. nih.govx-mol.com Kinetic studies revealed that SDS acts as a mixed-type inhibitor for this enzyme. nih.govx-mol.com Similarly, research on α-chymotrypsin demonstrated that SDS induces changes in both secondary and tertiary structures, with the transitions occurring in distinct, quantifiable steps. acs.org

Interestingly, in some specific cases, SDS can actually enhance the activity of certain enzymes. The chymotrypsin-like activity of the multicatalytic proteinase (MCP) from the ascidian Halocynthia roretzi was found to be activated upon the addition of SDS. nih.gov This activation is attributed to a rapid conformational change induced by the detergent. However, this activated state is often unstable, and the activity decreases over time as the protein structure becomes more disordered. nih.gov Another example is the conversion of the oxygen carrier hemocyanin into an enzymatically active phenoloxidase by SDS. Structural analyses suggest that SDS binding causes a conformational shift that exposes the active site. nih.gov

The table below summarizes the effects of SDS on the activity and conformation of various enzymes based on findings from different studies.

| Enzyme | Effect of SDS on Activity | Conformational Changes Observed | Key Findings |

| Soybean Peroxidase (SBP) | Irreversible inactivation at acidic pH (2.6 and 4.2). sioc-journal.cn | Slight change in secondary structure, decrease in α-helix and increase in β-strand content with increasing SDS. sioc-journal.cn | Electrostatic interaction is a precondition for denaturation; His169 is key to activity. sioc-journal.cn |

| γ-Glutamyltranspeptidase (BlrGGT) | Concentration-dependent inactivation (~90% at 6 mM). nih.govx-mol.com | Dissociation of heterodimeric structure, changes in far-UV CD and intrinsic fluorescence spectra. nih.govx-mol.com | SDS acts as a mixed-type inhibitor and reduces thermal stability. nih.govx-mol.com |

| Multicatalytic Proteinase (MCP) | Initial activation of chymotrypsin-like activity, followed by a decrease. nih.gov | Rapid conformational change indicated by fluorescence spectroscopy. nih.gov | SDS induces a labile, activated conformation. nih.gov |

| Bovine Carbonic Anhydrase (BCA) | Enzymatically inactive in both low (0.025%) and high (0.1%) w/v concentrations of SDS. cabidigitallibrary.org | Changes in secondary and tertiary structure, affecting the knot structure in the C-terminal. cabidigitallibrary.org | SDS alters the protein's structure and mechanical stability at various concentrations. cabidigitallibrary.org |

| Ribonuclease A (RNase A) | Denaturation and loss of function. acs.org | Loss of secondary and tertiary structure with increasing SDS concentration. acs.org | Unfolding occurs in distinct regions based on SDS concentration, involving both ionic and hydrophobic interactions. acs.org |

Sodium Dodecyl Sulfate and Protein-Protein Interaction Analysis

Sodium dodecyl sulfate plays a pivotal role in the analysis of proteins, particularly in the widely used technique of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). abcam.combitesizebio.com This method is fundamental for separating proteins based on their molecular weight, which in turn can provide insights into protein-protein interactions, especially when used in conjunction with other techniques like co-immunoprecipitation (co-IP) and western blotting. abcam.comthermofisher.com

The primary function of SDS in this context is to denature proteins by disrupting their non-covalent bonds, thereby unfolding their complex secondary, tertiary, and quaternary structures into linear polypeptide chains. bitesizebio.comwikipedia.orgpatsnap.com Concurrently, SDS molecules bind to the polypeptide backbone at a relatively uniform ratio (approximately 1.4 grams of SDS per gram of protein), imparting a net negative charge that is proportional to the protein's mass. bitesizebio.com This uniform charge-to-mass ratio ensures that during electrophoresis, the proteins migrate through the polyacrylamide gel matrix solely based on their size, with smaller proteins moving faster than larger ones. bitesizebio.comwikipedia.org

In the study of protein-protein interactions, techniques like co-IP are used to isolate a specific protein (the "bait") along with any interacting partners (the "prey") from a cell lysate. thermofisher.com Following the immunoprecipitation, the resulting protein complex is typically analyzed by SDS-PAGE. The denaturing nature of SDS breaks the non-covalent interactions holding the complex together, allowing the individual protein components to be separated by size on the gel. thermofisher.com Subsequent visualization, often by western blotting using specific antibodies, can identify the co-precipitated proteins, suggesting a potential interaction with the bait protein. abcam.comthermofisher.com

However, the very properties that make SDS invaluable for size-based separation also present limitations for studying protein-protein interactions. Because SDS disrupts non-covalent interactions, it is generally unsuitable for analyzing protein complexes in their native, functional state. patsnap.com Techniques like Native PAGE, which omit denaturing agents like SDS, are employed when the goal is to study proteins in their folded state or to preserve enzymatic activity and non-covalent interactions. patsnap.com

The denaturing effect of SDS is crucial for dissociating multi-subunit protein complexes to analyze their individual components. By comparing the protein bands on an SDS-PAGE gel with and without a reducing agent (which breaks disulfide bonds), one can infer whether subunits are held together by disulfide bridges or other non-covalent interactions.

The table below outlines the role of SDS in common protein interaction analysis workflows.

| Technique | Role of Sodium Dodecyl Sulfate | Information Gained |

| SDS-PAGE | Denatures proteins, disrupts non-covalent bonds, and imparts a uniform negative charge. abcam.combitesizebio.comwikipedia.org | Separates proteins by molecular weight, allowing for subunit composition analysis. bitesizebio.com |

| Co-Immunoprecipitation (Co-IP) followed by SDS-PAGE | Dissociates the immunoprecipitated protein complex into its individual components for separation. thermofisher.com | Identifies potential protein binding partners based on their co-precipitation with a target protein. thermofisher.com |

| Far-Western Blotting | Separates a "bait" protein by SDS-PAGE, which is then transferred to a membrane and renatured before probing with a "prey" protein. | While SDS is used for the initial separation, its removal is necessary to allow for potential refolding and interaction analysis on the membrane. |

| Crosslinking followed by SDS-PAGE | Used to analyze covalently crosslinked protein complexes. SDS denatures the complex for separation, but the crosslinks hold interacting partners together. thermofisher.com | Confirms proximity or direct interaction of proteins that have been covalently linked. The crosslinked complex will migrate as a larger unit on the gel. thermofisher.com |

Sodium Dodecyl Sulfate-Nucleic Acid Interactions

Role in Cell Lysis for Nucleic Acid Extraction

Sodium dodecyl sulfate is a crucial component in many protocols for the extraction of nucleic acids, such as DNA and RNA, from a wide variety of biological sources. quora.comnih.govmclab.com Its primary role is to lyse cells by disrupting the integrity of the cell and nuclear membranes, thereby releasing the intracellular contents, including nucleic acids. quora.comconstantsystems.comunits.it

As an anionic detergent, SDS effectively solubilizes the lipid and protein components of these membranes. quora.comconstantsystems.comresearchgate.net It disrupts the lipid bilayers and the non-covalent bonds holding proteins and lipoproteins together, leading to the breakdown of the membrane structure. researchgate.netmagen-tec.com This process exposes the chromosomes and allows the DNA and RNA to be released from the cell and its nucleus. quora.comquora.com

In addition to membrane disruption, SDS plays a vital role in denaturing proteins, including those that are tightly associated with nucleic acids, such as histones. quora.comquora.com By denaturing these DNA-binding proteins, SDS helps to free the nucleic acids, making them accessible for subsequent purification steps. quora.com The detergent also aids in precipitating proteins out of the solution, particularly when used in combination with methods like salting out or phenol-chloroform extraction. magen-tec.comnih.gov In the presence of potassium salts, SDS itself can precipitate at low temperatures, a characteristic that can be exploited to help remove proteins from the lysate. magen-tec.com

The combination of SDS with other reagents in a lysis buffer enhances the efficiency of nucleic acid extraction. For example, it is often used alongside chelating agents like ethylenediaminetetraacetic acid (EDTA), which sequesters divalent cations required for the activity of DNA-degrading enzymes (DNases) and RNA-degrading enzymes (RNases). nih.gov This combination provides a protective environment for the nucleic acids immediately upon cell lysis. nih.gov

The table below summarizes the key functions of SDS during cell lysis for nucleic acid extraction.

| Function | Mechanism of Action | Outcome |

| Cell Membrane Disruption | Solubilizes lipids and proteins in the cell and nuclear membranes. quora.comconstantsystems.comresearchgate.net | Cell lysis and release of intracellular contents. constantsystems.commagen-tec.com |

| Protein Denaturation | Disrupts non-covalent bonds in proteins, unfolding their structure. quora.commagen-tec.com | Inactivation of cellular proteins and release of nucleic acids from protein complexes (e.g., histones). quora.comquora.com |

| Facilitation of Protein Removal | Forms complexes with proteins, aiding their precipitation, especially in the presence of salt or during phenol (B47542) extraction. magen-tec.comnih.gov | Purification of nucleic acids from protein contaminants. nih.gov |

Inhibition of Nuclease Activity

A critical function of sodium dodecyl sulfate in nucleic acid extraction protocols is the inhibition of nuclease activity. quora.comquora.commagen-tec.com Nucleases, which include deoxyribonucleases (DNases) that degrade DNA and ribonucleases (RNases) that degrade RNA, are enzymes that are released from cellular compartments during lysis. quora.comnih.gov If not inactivated, these enzymes can rapidly degrade the target nucleic acids, significantly reducing the yield and quality of the extraction. nih.gov

SDS is an effective inhibitor of many types of nucleases. quora.comnih.govresearchgate.net Its inhibitory action stems from its ability to denature proteins. By disrupting the specific three-dimensional conformation of nuclease enzymes, SDS renders them non-functional. quora.commagen-tec.com This denaturation process is generally irreversible and provides robust protection for the DNA and RNA throughout the extraction procedure. researchgate.net

While SDS is a potent inhibitor on its own, its effectiveness is often enhanced when used in combination with other nuclease inhibitors or under specific conditions. nih.govnih.gov For instance, lysis buffers frequently contain both SDS and a chelating agent like EDTA. nih.govresearchgate.net EDTA inhibits nucleases by binding the divalent cations (like Mg²⁺ and Ca²⁺) that are essential cofactors for their enzymatic activity. nih.gov The combination of SDS (which denatures the enzyme) and EDTA (which removes its cofactors) provides a powerful, multi-pronged approach to protecting nucleic acids. nih.gov

Studies have shown that while SDS is a very effective inhibitor of pancreatic RNase, combinations of inhibitors can be even more effective, especially for prolonged exposures at temperatures above 0°C. nih.gov A combination of SDS and diethyl pyrocarbonate (DEPC) has been reported to be particularly effective in preserving RNA. nih.gov Furthermore, the presence of SDS can facilitate the activity of other protein-degrading enzymes like Proteinase K, which is often added to digestion buffers to break down proteins, including resilient nucleases. quora.comresearchgate.net

It's important to note that while SDS is an excellent nuclease inhibitor for extraction purposes, its presence can inhibit downstream enzymatic reactions like PCR. researchgate.net Therefore, it must be effectively removed during the final purification steps. researchgate.net

The table below highlights the role of SDS as a nuclease inhibitor.

| Nuclease Type | Inhibitory Action of SDS | Combined Effect with Other Reagents |

| DNases (Deoxyribonucleases) | Denatures the enzyme, inactivating it. quora.com | Works synergistically with EDTA, which chelates essential cofactors like Mg²⁺. nih.gov |

| RNases (Ribonucleases) | Denatures the enzyme, inactivating it. quora.comresearchgate.net | Effectiveness is enhanced in combination with reagents like DEPC and EDTA. researchgate.netnih.gov Facilitates the action of Proteinase K against RNases. researchgate.net |

Self Assembly and Aggregation Phenomena of Sodium Dodecyl Sulfate

Micellization Behavior of Sodium Dodecyl Sulfate (B86663)

Sodium dodecyl sulfate (SDS) is a quintessential anionic surfactant that exhibits a strong tendency to self-assemble in aqueous solutions. This behavior is driven by the amphiphilic nature of its molecules, which consist of a hydrophobic dodecyl hydrocarbon tail and a hydrophilic sulfate head group. nepjol.info In polar solvents like water, these molecules arrange themselves into organized aggregates known as micelles to minimize the unfavorable contact between the hydrophobic tails and water molecules. asianpubs.org This process, termed micellization, is a dynamic equilibrium between individual surfactant monomers and the micellar aggregates. asianpubs.org The hydrophobic core of the micelle is formed by the hydrocarbon tails, while the polar head groups are situated at the micelle-water interface, where they are hydrated by water molecules. asianpubs.org

The concentration at which micelles begin to form is a critical parameter known as the critical micelle concentration (CMC). asianpubs.org Below the CMC, SDS exists predominantly as monomers. As the concentration increases and surpasses the CMC, monomers and micelles coexist in a dynamic equilibrium. asianpubs.org The determination of the CMC is fundamental for characterizing the behavior of surfactants and is crucial for their various applications. cdnsciencepub.comnih.gov

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a key characteristic of a surfactant, representing the minimum concentration required for the formation of micelles. nepjol.info Its determination is essential for understanding and optimizing processes where surfactants are involved. nih.gov Various physicochemical properties of a surfactant solution exhibit a distinct change at the CMC, which can be harnessed for its measurement. Common methods for determining the CMC of sodium dodecyl sulfate (SDS) include conductometry, surface tensiometry, and fluorescence spectroscopy. nepjol.infoasianpubs.orgacs.org For instance, the specific conductivity of an SDS solution shows a break point at the CMC, which can be identified by plotting conductivity against concentration. jcsp.org.pkorientjchem.org Similarly, the surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. nepjol.info

The CMC of SDS is not a fixed value but is influenced by several factors, including temperature, the presence of electrolytes, and the addition of organic compounds. researchgate.netnih.govthaiscience.info Understanding these influences is critical for controlling the micellization process in various applications.

The critical micelle concentration (CMC) of sodium dodecyl sulfate (SDS) exhibits a characteristic U-shaped dependence on temperature. scialert.net Initially, the CMC decreases as the temperature rises, reaching a minimum value at a specific temperature, and then it begins to increase with a further increase in temperature. scialert.netajchem-a.com This behavior is a hallmark of ionic surfactants. scialert.net

The initial decrease in CMC with temperature is often attributed to the decreased hydration of the hydrophilic head groups, which favors micellization. researchgate.net However, as the temperature continues to increase, the disruption of the structured water molecules surrounding the hydrophobic tails becomes a more dominant factor. This disruption is unfavorable for micellization, leading to an increase in the CMC. researchgate.net The increased kinetic energy of the surfactant molecules at higher temperatures can also contribute to greater repulsion between the ionic head groups, further opposing micelle formation and thus increasing the CMC. researchgate.net

Studies have shown that for SDS, the minimum in the CMC-temperature curve occurs around 21-25°C. scialert.netajchem-a.com For example, one study observed the CMC of SDS to decrease to a minimum at 308.15 K (35°C) before increasing with temperature. ajchem-a.com Another investigation using conductometry at various temperatures determined the CMC values as shown in the table below. conicet.gov.ar

| Temperature (°C) | Temperature (K) | CMC (mM) |

| 11 | 284 | 8.8 |

| 15 | 288 | 8.7 |

| 20 | 293 | 8.6 |

| 25 | 298 | 8.5 |

| 30 | 303 | 8.4 |

| 35 | 308 | 8.3 |

| 40 | 313 | 8.2 |

| 50 | 323 | 8.1 |

| 60 | 333 | 8.0 |

This table presents the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) at various temperatures, as determined by conductometric measurements. The data shows a general trend of decreasing CMC with increasing temperature within this specific range. conicet.gov.ar

The addition of electrolytes to an aqueous solution of sodium dodecyl sulfate (SDS) has a significant impact on its critical micelle concentration (CMC). Generally, the presence of electrolytes leads to a decrease in the CMC of ionic surfactants. asianpubs.orgorientjchem.org This effect is primarily due to the reduction of repulsive forces between the charged head groups of the surfactant molecules within the micelle. asianpubs.org The added counter-ions from the electrolyte increase the ion concentration in the electrical double layer surrounding the micelle, effectively shielding the electrostatic repulsion between the head groups and promoting micelle formation at a lower surfactant concentration. asianpubs.orgthaiscience.info

The magnitude of the CMC reduction depends on the type and concentration of the electrolyte. For instance, the addition of sodium chloride (NaCl) to an SDS solution below its CMC can decrease the bubble size and improve bubble stability, which is attributed to the enhanced structure of the adsorption monolayer. nih.gov The presence of NaCl also leads to a significant decrease in the zeta-potential of SDS micelles, indicating a reduction in their surface charge. nih.gov

Different cations can have varying effects on the CMC of SDS. One study found that the ability of cations to decrease the CMC followed the order: Na⁺ < NH₄⁺ < K⁺ < Mg²⁺. This indicates that the nature of the counter-ion plays a role in modulating the micellization process. Similarly, anions can also influence the degree of micelle ionization, with one study reporting the order of enhancement as F⁻ > ClO₄⁻ > Cl⁻.

The "salting-out" effect, where the solubility of the surfactant is reduced by the addition of salt, also contributes to the lowering of the CMC. orientjchem.org The electrolyte ions compete with the surfactant monomers for hydration, which promotes the aggregation of surfactant molecules into micelles. thaiscience.info

The addition of organic compounds to aqueous solutions of sodium dodecyl sulfate (SDS) can significantly alter its micellization behavior, including its critical micelle concentration (CMC). The nature of the interaction depends on the properties of the organic additive.

For instance, the presence of procaine (B135) hydrochloride, an anesthetic drug, has been shown to decrease the CMC of SDS. ajchem-a.com This reduction is attributed to the formation of ion-pairs between the procaine cation and the dodecyl sulfate anion, which behave like non-ionic surfactants, thereby increasing the hydrophobicity and promoting micelle formation at lower concentrations. ajchem-a.com The study found that the CMC of SDS decreased to a minimum at 308.15 K in the presence of procaine hydrochloride and then increased with temperature. ajchem-a.com

Similarly, the addition of alcohols like ethanol (B145695) can enhance the self-assembly of SDS. thaiscience.info This is explained by the formation of mixed micelles, where the alcohol molecules are incorporated into the palisade layer of the micelle, with their hydroxyl groups remaining in contact with water. thaiscience.info This insertion of alcohol molecules between the SDS head groups reduces the electrostatic repulsion, facilitating micelle formation and lowering the CMC. thaiscience.info

In contrast, the effect of acetonitrile (B52724) on the CMC of SDS is more complex. It was observed that the CMC of SDS first decreased with the addition of acetonitrile up to 3% (v/v) and then increased as the volume ratio of acetonitrile to water was further increased to 5% (v/v). asianpubs.org The minimum CMC was found to be 7.7 mM at a 3% (v/v) acetonitrile concentration. asianpubs.org

The presence of glycols, such as propane-1,2-diol, also influences the micellar properties of SDS. Increasing the mass fraction of propane-1,2-diol in binary mixtures generally leads to a decrease in the CMC values. nih.gov This is because propane-1,2-diol, a polar solvent, can form hydrogen bonds, which decreases the cohesiveness of water and reduces the dielectric constant of the aqueous phase, favoring micellization. nih.gov

Influence of Electrolytes and Co-ions on Micellization

Thermodynamics of Sodium Dodecyl Sulfate Micellization

The process of micelle formation is governed by thermodynamic principles, and understanding these provides insight into the driving forces behind the self-assembly of sodium dodecyl sulfate (SDS). The key thermodynamic parameters associated with micellization are the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters can be determined from the temperature dependence of the critical micelle concentration (CMC). conicet.gov.aracs.org

The micellization process is generally considered spontaneous, which is reflected in the negative values of the standard free energy of micellization. ajchem-a.comresearchgate.net The relative contributions of enthalpy and entropy to this spontaneity can vary with temperature.

The standard free energy of micellization (ΔG°m) is a key thermodynamic parameter that quantifies the spontaneity of the micelle formation process. A negative value of ΔG°m indicates that micellization is a thermodynamically favorable process. ajchem-a.com For ionic surfactants like sodium dodecyl sulfate (SDS), the standard free energy of micellization can be calculated from the critical micelle concentration (CMC) using the following equation, based on the closed association model:

ΔG°m = (2 - α)RT ln(XCMC) researchgate.net

where:

α is the degree of micelle ionization (also represented as β, the degree of counter-ion binding, where α = 1 - β) orientjchem.orgajchem-a.com

R is the ideal gas constant

T is the absolute temperature in Kelvin

XCMC is the CMC expressed as a mole fraction researchgate.net

The value of ΔG°m for SDS is consistently found to be negative across various conditions, confirming the spontaneous nature of micelle formation. ajchem-a.comresearchgate.net The magnitude of ΔG°m is influenced by factors that affect the CMC, such as temperature, electrolytes, and organic additives.

For instance, in the presence of procaine hydrochloride, the ΔG°m for SDS micellization was found to be negative, and its negativity was enhanced compared to the aqueous medium, indicating that the spontaneity of micelle formation increases in the presence of this additive. ajchem-a.com Similarly, the addition of electrolytes generally makes the ΔG°m more negative, signifying a more favorable micellization process. thaiscience.info

Interestingly, while large changes in the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization are observed with temperature, these changes often compensate for each other, resulting in a relatively constant ΔG°m over a range of temperatures. acs.org This phenomenon is known as enthalpy-entropy compensation. ajchem-a.comacs.org At lower temperatures, the micellization of SDS is primarily an entropy-driven process, while at higher temperatures, it becomes more enthalpy-driven. scialert.netacs.org

The table below shows the standard free energy of micellization for SDS in water at different temperatures, calculated from experimental CMC data.

| Temperature (K) | ΔG°m (kJ/mol) |

| 284 | -34.7 |

| 288 | -39.3 |

| 293 | -44.9 |

| 298 | -50.6 |

| 303 | -56.3 |

| 308 | -62.0 |

| 313 | -67.7 |

| 323 | -79.0 |

| 333 | -90.3 |

This table displays the calculated standard free energy of micellization (ΔG°m) for Sodium Dodecyl Sulfate (SDS) in aqueous solution at various temperatures. The consistently negative and decreasing values with increasing temperature indicate a spontaneous process that becomes more favorable at higher temperatures within this range. conicet.gov.ar

Enthalpy of Micellization

The enthalpy of micellization (ΔH°m) for sodium dodecyl sulfate is a critical parameter that provides insight into the energy changes accompanying the formation of micelles. This process is influenced by temperature and the presence of additives. For SDS in aqueous solutions, the micellization process can be either endothermic or exothermic, depending on the temperature. At lower temperatures, the process is typically entropy-driven, while at higher temperatures, it becomes enthalpy-driven. conicet.gov.arnih.gov

The value of ΔH°m can be determined from the temperature dependence of the critical micelle concentration (CMC). conicet.gov.arcdnsciencepub.com Studies have shown that for SDS in water, the enthalpy of micellization is often negative, indicating an exothermic process, particularly in the presence of certain additives like aromatic ammonium (B1175870) salts or procaine hydrochloride. ajchem-a.com For instance, in the presence of 0.001 M of various aromatic ammonium salts, the micellization process was found to be enthalpy-driven. Similarly, in the presence of procaine hydrochloride, the ΔH°m values were negative. ajchem-a.com

The addition of co-solvents like ethylene (B1197577) glycol can also impact the enthalpy of micellization. cdnsciencepub.com The intrinsic enthalpy gain (ΔH*), which reflects the chemical part of the micellization process, has been reported to be negative for SDS, suggesting that the process is favored despite potential unfavorable entropic contributions. ajchem-a.com This indicates that the interactions between SDS molecules within the micelle are energetically favorable. ajchem-a.com

Entropy of Micellization

The entropy of micellization (ΔS°m) is a key thermodynamic parameter that reflects the change in randomness or disorder of the system when surfactant monomers aggregate to form micelles. The process is complex, involving both the surfactant molecules and the surrounding solvent (water) molecules. umcs.pl

Conversely, the aggregation of individual surfactant molecules into a more ordered micellar structure results in a decrease in the entropy of the surfactant itself. umcs.pl However, the large positive entropy change from the release of water molecules typically outweighs the negative entropy change from the association of monomers, leading to a net positive ΔS°m under many conditions. umcs.pl

The entropy of micellization can be influenced by temperature and the presence of additives. As temperature increases, the structured water layer around the monomers is already partially disrupted, leading to a smaller positive entropy change upon micellization. conicet.gov.ar In some cases, particularly at higher temperatures, the micellization process can become enthalpy-driven rather than entropy-driven. conicet.gov.arnih.gov

Entropy-Enthalpy Compensation Phenomena

A notable characteristic of the micellization of sodium dodecyl sulfate is the entropy-enthalpy compensation phenomenon. ajchem-a.comasianpubs.org This principle is observed when a linear relationship exists between the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization across a range of conditions, such as varying temperature or the presence of different additives. asianpubs.org

The compensation is described by the equation: ΔH°m = ΔH*mic + TcΔS°m

where Tc is the compensation temperature and ΔH*mic is the intrinsic enthalpy of micellization at Tc = 0. asianpubs.org The compensation temperature is a measure of the desolvation part of the micellization process, while the intrinsic enthalpy reflects the solute-solute interactions. asianpubs.org

Micellar Structure and Morphology of Sodium Dodecyl Sulfate Aggregates

The structure and morphology of sodium dodecyl sulfate (SDS) aggregates are not static but are influenced by a variety of factors, leading to a range of shapes and sizes.

Aggregation Numbers and Factors Affecting Them

The aggregation number (Nagg) of an SDS micelle, which is the number of individual surfactant molecules that come together to form a single micelle, is a key characteristic of the self-assembly process. In aqueous solutions near the critical micellization temperature, SDS typically forms micelles with an aggregation number ranging from 55 to 77 molecules. princeton.edu However, this number is not fixed and is influenced by several factors:

Surfactant Concentration: As the concentration of SDS increases above the critical micelle concentration (CMC), the aggregation number can also increase. researchgate.netresearchgate.net

Temperature: The effect of temperature on the aggregation number is complex. Some studies have shown that an increase in temperature leads to a decrease in the aggregation number, resulting in smaller micelles. nih.gov This is attributed to factors like the softening of hydrogen bonds between water and the surfactant headgroups. nih.gov

Presence of Salt: The addition of electrolytes, such as sodium chloride (NaCl), generally leads to an increase in the aggregation number. princeton.edu The added counterions screen the electrostatic repulsion between the negatively charged sulfate headgroups, allowing more surfactant molecules to pack into a single micelle. princeton.edu The type of counterion also plays a role; for instance, Ca2+ ions have been shown to induce more significant changes in micelle structure and aggregation than Na+ ions. princeton.edu

Additives: The presence of other molecules can significantly alter the aggregation number. For example, the addition of ethylene glycol to aqueous SDS solutions leads to a decrease in the aggregation number. cdnsciencepub.com Conversely, certain hydrophobic "perfume" molecules can cause an increase in the aggregation number. rsc.org

pH: The pH of the solution can also affect micellar properties, although its direct impact on the aggregation number of SDS is less pronounced than that of salt or temperature. researchgate.net

Table 1: Factors Affecting the Aggregation Number of SDS Micelles

| Factor | Effect on Aggregation Number | Reference(s) |

| Increasing Surfactant Concentration | Increases | researchgate.netresearchgate.net |

| Increasing Temperature | Decreases | nih.gov |

| Addition of Salt (e.g., NaCl) | Increases | princeton.edu |

| Addition of Ethylene Glycol | Decreases | cdnsciencepub.com |

| Addition of Hydrophobic Molecules | Increases | rsc.org |

Micelle Shape and Dimensions (e.g., Spherical, Ellipsoidal, Cylindrical)

The shape of SDS micelles is primarily governed by the packing parameter, which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the micelle-solution interface, and the critical chain length. umcs.pl

Spherical Micelles: At concentrations just above the CMC and in the absence of significant amounts of salt, SDS micelles are generally considered to be spherical. researchgate.netnist.gov The hydrophobic tails form a core, while the hydrophilic sulfate headgroups are exposed to the aqueous environment. umcs.pl The diameter of these spherical micelles has been reported to be around 4 to 6 nm. researchgate.net

Ellipsoidal Micelles: Under certain conditions, such as in the presence of some additives or at higher concentrations, SDS micelles can adopt a slightly compressed, or oblate ellipsoidal, shape. nih.govrsc.org Small-angle neutron scattering (SANS) studies have supported this morphology. nih.gov